
Iohexol-d5
Overview
Description
- It is a deuterium-labeled derivative of Iohexol, which means that some of the hydrogen atoms in Iohexol are replaced with deuterium atoms.
- This compound is commonly employed in myelography, computerized tomography (CT) imaging, and other diagnostic procedures .
Iohexol-d5: (chemical formula: C₁₉H₂₁D₅I₃N₃O₉) is a radiographic contrast agent used for imaging purposes.
Preparation Methods
- The synthetic route for Iohexol-d5 involves introducing deuterium atoms into Iohexol.
- Deuterium substitution can occur at specific positions in the molecule, resulting in this compound.
- Industrial production methods typically involve specialized synthesis and purification steps.
Chemical Reactions Analysis
- Iohexol-d5 does not undergo significant chemical reactions itself, as it primarily serves as a contrast agent.
- during its synthesis, deuterium substitution reactions occur.
- Common reagents used for deuterium labeling include deuterated solvents and deuterating agents.
- Major products formed are various isotopically labeled derivatives of Iohexol.
Scientific Research Applications
Kidney Function Assessment
1.1 Glomerular Filtration Rate Measurement
Iohexol-d5 is primarily utilized for measuring glomerular filtration rate (GFR), an essential parameter in evaluating kidney function. Studies have demonstrated that iohexol is freely filtered by the kidneys and does not undergo significant metabolism or protein binding, making it an ideal candidate for GFR assessment.
In a study involving male Sprague-Dawley rats, researchers compared the GFR measured by iohexol with urinary biomarkers to evaluate kidney injury induced by antibiotic combinations. The results indicated that iohexol-measured GFR provides reliable data correlating with urinary injury markers such as kidney injury molecule-1 and clusterin .
1.2 Pharmacokinetic Studies
The deuterated version, this compound, has been used to study the pharmacokinetics of drugs in preclinical models. Deuteration can alter the metabolic pathways of compounds, allowing researchers to trace drug metabolism more effectively without interference from endogenous substances. This application has been particularly useful in understanding the effects of drugs on renal clearance and overall pharmacodynamics .
Intestinal Permeability Assessment
2.1 Marker for Intestinal Integrity
Recent studies have investigated the use of this compound as a marker for assessing intestinal permeability (IP). In broiler chickens challenged with enteric pathogens, iohexol demonstrated effectiveness in evaluating IP under various conditions. The study highlighted that iohexol could serve as a reliable alternative to traditional markers like 51Cr-EDTA, especially in veterinary medicine .
2.2 Clinical Implications
The application of this compound extends to human clinical studies, particularly in patients with inflammatory bowel disease (IBD). Research indicates that iohexol is suitable for assessing intestinal barrier function and integrity, providing insights into disease progression and treatment efficacy .
Tracer Studies in Drug Development
3.1 Quantitative Analysis
This compound is increasingly being utilized in drug development as a quantitative tracer due to its stable isotopic labeling. This application allows for precise quantification of drug concentrations in biological samples using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium improves the sensitivity and specificity of detection methods, facilitating accurate pharmacokinetic profiling .
3.2 Impact on Pharmacokinetics
The deuteration of iohexol alters its pharmacokinetic properties, which can be advantageous in drug formulation studies. Research has shown that deuterated compounds often exhibit modified metabolic pathways and improved bioavailability, making them valuable tools in optimizing drug delivery systems .
Mechanism of Action
- Iohexol-d5’s mechanism lies in its ability to alter X-ray attenuation.
- When injected into the body, it enhances the contrast between different tissues, aiding in diagnostic imaging.
- Molecular targets include blood vessels, the central nervous system, and other organs.
Comparison with Similar Compounds
- Iohexol-d5’s uniqueness stems from its deuterium labeling, which provides a distinct mass difference.
- Similar compounds include non-deuterated Iohexol and other iodinated contrast agents.
Biological Activity
Iohexol-d5 is a deuterium-labeled derivative of Iohexol, a non-ionic iodinated contrast agent widely used in radiographic imaging. The incorporation of deuterium into the molecular structure of Iohexol modifies its pharmacokinetic properties, making it a valuable tool in various biomedical research applications, particularly in studies involving renal function and imaging techniques.
- Molecular Formula : CHDINO
- Molecular Weight : 826.17 g/mol
- CAS Number : 928623-33-0
This compound retains the core functionalities of Iohexol while providing enhanced analytical capabilities due to its unique isotopic labeling. This feature is particularly useful in mass spectrometry applications for quantifying drug levels and studying metabolic pathways.
Pharmacokinetics and Metabolism
Research indicates that deuteration can significantly influence the pharmacokinetics of drugs. In the case of this compound, studies have shown that deuterium substitution may lead to altered metabolic rates and half-lives compared to its non-deuterated counterpart. For instance, a study by Russak et al. (2019) discusses how deuterium-labeled compounds often exhibit prolonged half-lives and modified clearance rates, which can enhance their utility in clinical settings .
Applications in Imaging
This compound is primarily utilized as a tracer in imaging studies, particularly for assessing renal function. Its stability and the ability to be tracked via mass spectrometry make it an excellent candidate for evaluating glomerular filtration rate (GFR). A recent study highlighted its effectiveness as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for GFR measurement protocols .
Case Studies
-
Renal Function Assessment :
A retrospective observational study compared the renal outcomes of patients receiving iodixanol versus iohexol during intra-arterial angiography procedures. Results indicated that patients administered iohexol displayed significant changes in serum creatinine levels post-procedure, suggesting potential nephrotoxic effects associated with iodinated contrast agents .Variable Iodixanol (n=297) Iohexol (n=263) P value ΔCr at 3-days (μmol/L) 31 (24-55) 0 (-5 to 9) <0.0001 ΔCr at 6-months (μmol/L) 39 (25-45) 10 (-1 to 27) 0.0005 -
Use as an Intestinal Permeability Marker :
Another study evaluated oral administration of iohexol as a marker for intestinal permeability in broilers. The results indicated that serum levels of iohexol could effectively quantify intestinal absorption and permeability, demonstrating its versatility beyond renal applications .
Research Findings
The biological activity of this compound has been extensively documented in various studies:
- Enhanced Imaging Techniques : Deuterated compounds like this compound improve the sensitivity and specificity of imaging modalities, allowing for better visualization of vascular structures and renal function.
- Impact on Drug Development : The use of stable isotopes in drug formulation has gained popularity due to their ability to provide clearer insights into pharmacokinetics and metabolism during drug development phases .
Q & A
Basic Research Questions
Q. Why is Iohexol-d5 commonly employed as an internal standard in iohexol-based glomerular filtration rate (GFR) measurements, and how does it enhance analytical accuracy?
this compound serves as an internal standard due to its structural similarity to iohexol, ensuring comparable extraction efficiency and ionization behavior during LC-MS/MS analysis. The deuterium labeling allows distinct detection via mass spectrometry (e.g., MRM transitions at m/z 827.0 → 809.1 for this compound vs. m/z 822.0 → 804.1 for iohexol). This normalization corrects for matrix effects and instrumental variability, achieving interassay coefficients of variation ≤10% when validated with external quality controls (e.g., EQUALIS) .
Q. What methodological steps are critical for preparing serum samples containing this compound to ensure reliable GFR assessment?
Key steps include:
- Internal Standard Addition : Add 1 mg of this compound to 20 µL serum to establish a quantification baseline .
- Protein Precipitation : Use 0.2 M zinc sulfate and methanol to denature proteins, followed by centrifugation (2500 rpm for 10 minutes) to isolate analytes .
- Dilution : Dilute supernatant with 10% methanol to optimize chromatographic performance . Strict adherence minimizes matrix interference and ensures batch-to-batch reproducibility .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters for this compound detection to achieve sub-5% interassay variability?
Optimization involves:
- Column Selection : Waters HSS-T3 (1.7 µm; 2.1 × 100 mm) for efficient separation .
- Mobile Phase : Linear gradient elution (5–80% methanol-formic acid over 3 minutes) to enhance resolution .
- Mass Spectrometry : Collision energy at 17 eV with MRM transitions m/z 827.0 → 809.1 (this compound) . Cross-validation using EQUALIS samples ensures method robustness, with concentrations within 3.2% of all-laboratory means .
Q. What strategies resolve discrepancies between this compound recovery rates in spiked serum versus clinical samples?
Discrepancies arise from matrix effects or incomplete protein removal. Solutions include:
- Standard Addition Calibration : Compare spiked serum with clinical samples to identify matrix-specific biases .
- Enhanced Cleanup : Dual-agent precipitation (zinc sulfate and methanol) with isotopic dilution validation .
- Quality Control : Integrate EQUALIS controls in each batch to detect systematic errors . Replicate analyses and cross-method validation (e.g., volumetric absorptive microsampling) further improve accuracy .
Q. How does volumetric absorptive microsampling (VAMS) integrate with this compound protocols to improve sample stability in field studies?
VAMS minimizes pre-analytical variability by absorbing fixed blood volumes (10 µL) onto hydrophilic tips. For this compound integration:
- Sample Preparation : Spike blood with this compound before VAMS application .
- Storage : Store tips at ≤−15°C, validated for stability over 30 days .
- Extraction : Rehydrate tips with methanol-water mixtures, followed by centrifugation to recover analytes . This method maintains >95% analyte recovery and reduces logistical challenges in remote studies .
Q. Methodological Comparison Table
Q. Key Considerations for Experimental Design
- Data Consistency : Validate methods using EQUALIS controls to align with global standards .
- Ethical Compliance : Ensure protocols adhere to institutional review board (IRB) guidelines, particularly for human-derived samples .
- Statistical Rigor : Use ≥3 replicates per sample and apply ANOVA or regression models to assess variability .
For further guidance on structuring research questions or analytical workflows, refer to evidence on PICOT frameworks and bioanalytical validation protocols .
Properties
IUPAC Name |
5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-OPCJXEHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675994 | |
Record name | iohexol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928623-33-0 | |
Record name | iohexol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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